Cas no 112-36-7 (Diethylene glycol diethyl ether)
Diethylene glycol diethyl ether Chemical and Physical Properties
Names and Identifiers
-
- Diethylene Glycol Diethyl Ether
- 1,1'-oxybis(2-ethoxyethane)
- 1-ethoxy-2-(beta-ethoxyethoxy)ethane
- 2-(2-ethoxyethoxy)-1-ethoxyethane
- 2,2'-oxybisethanol diethyl ether
- 2-ethoxyethyl ether
- 3,6,9-trioxaundecane
- Bis-2-ethoxyethyl ether
- Diethyl Carbitol
- ethyl diglyme
- Diethyl diglycol
- Diethylenglycoldiethylether
- bis-(2-ethoxyethyl) ether
- bis(2-ethoxyethyl) ether
- DIETHYLENE GLYCOL DIETHYL ETHER FOR SYNTHESIS
- 1,1-Oxybis-(2-ethoxy)ethane
- Diethyldigol
- Ethyl carbitol
- Diethyl carbito
- DIETHOXYDIGLYCOL
- DIETHYL CARBITOL(R)
- ethyldiglyme
- DIETHYLDIGLYCOL
- 1-Ethoxy-2-(2-ethoxyethoxy)ethane
- Diethyldiethylene glycol
- DEGDEE
- Ether, bis(2-ethoxyethyl)
- Ethane, 1,1'-oxybis[2-ethoxy-
- Diethylether diethylenglykolu
- Ethanol, 2,2'-oxybis-, diethyl ether
- Ethane, 1,1'-oxybis(2-ethoxy-
- Glycol, diethylene-, diethyl ether
- Diethylether diethylenglykolu [Cz
- Diethylene glycol diethyl ether
-
- MDL: MFCD00009254
- Inchi: 1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3
- InChI Key: RRQYJINTUHWNHW-UHFFFAOYSA-N
- SMILES: O(CCOCC)CCOCC
- BRN: 1699259
Computed Properties
- Exact Mass: 162.12600
- Monoisotopic Mass: 162.125594
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 8
- Complexity: 58.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 27.7
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.909 g/mL at 25 °C(lit.)
- Melting Point: -44°C(lit.)
- Boiling Point: 180-190 °C(lit.)
- Flash Point: Degrees Fahrenheit:152.6°F
Degrees Celsius:67°C - Refractive Index: n20/D 1.412(lit.)
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents. May form peroxides on exposure to air - test for their presence before heating.
- PSA: 27.69000
- LogP: 1.07600
- Merck: 3118
- Vapor Pressure: 0.5 mmHg ( 20 °C)
- FEMA: 2362
- Solubility: It can be miscible with alcohol and other organic solvents, and completely miscible with water at 20 ℃. It can dissolve rosin, glyceryl triacetin ester, oil, ethyl cellulose, nitrocellulose, neoprene, polystyrene and alkyd resin.
Diethylene glycol diethyl ether Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- WGK Germany:2
- Hazard Category Code: 36
- Safety Instruction: S26-S36
- RTECS:KN3160000
-
Hazardous Material Identification:
- Safety Term:S26-S36
- Risk Phrases:R19
- TSCA:Yes
- Toxicity:LD50 orally in rats: 4.97 g/kg (Smyth)
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Do not store in direct sunlight. Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Regularly check the inhibitor level and keep the hydrogen peroxide level below 1%. Do not break the sealed container when not in use, and label the first opened date on the container. Long term storage is not recommended.
Diethylene glycol diethyl ether Customs Data
- HS CODE:29091900
- Customs Data:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Diethylene glycol diethyl ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E100703-100ml |
Diethylene glycol diethyl ether |
112-36-7 | ,≥99% | 100ml |
¥407.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E100703-2.5L |
Diethylene glycol diethyl ether |
112-36-7 | ,≥99% | 2.5l |
¥4596.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E100703-500ml |
Diethylene glycol diethyl ether |
112-36-7 | ,≥99% | 500ml |
¥1422.90 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43464-250ml |
Diethylene glycol diethyl ether, HPLC Grade, 99+% |
112-36-7 | 99+% | 250ml |
¥2668.00 | 2023-04-13 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016611-100ml |
Diethylene glycol diethyl ether |
112-36-7 | 98% | 100ml |
¥28 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016611-500ml |
Diethylene glycol diethyl ether |
112-36-7 | 98% | 500ml |
¥120 | 2023-09-10 | |
| TRC | D444335-5g |
Diethylene Glycol Diethyl Ether |
112-36-7 | 5g |
$ 155.00 | 2023-09-07 | ||
| TRC | D444335-25g |
Diethylene Glycol Diethyl Ether |
112-36-7 | 25g |
$ 178.00 | 2023-09-07 | ||
| TRC | D444335-50g |
Diethylene Glycol Diethyl Ether |
112-36-7 | 50g |
$ 207.00 | 2023-09-07 | ||
| TRC | D444335-250g |
Diethylene Glycol Diethyl Ether |
112-36-7 | 250g |
$253.00 | 2023-05-18 |
Diethylene glycol diethyl ether Suppliers
Diethylene glycol diethyl ether Related Literature
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1. 13C chemical shift assignments in cyclo-octene, cyclo-octanone, and cyclo-oct-2-enol from the spectra of monodeuterioisotopomersGordon Read,Janet Shaw J. Chem. Soc. Perkin Trans. 1 1988 2287
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Kai-Jian Liu,Ji-Hui Deng,Jie Yang,Shao-Feng Gong,Ying-Wu Lin,Jun-Yi He,Zhong Cao,Wei-Min He Green Chem. 2020 22 433
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Sunil Kr. Jha,Ninoslav Marina,Chuanjun Liu,Kenshi Hayashi Anal. Methods 2015 7 9549
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Takuya Sakai,Takuma Kumoi,Tatsuro Ishikawa,Takahiro Nitta,Hiroki Iida Org. Biomol. Chem. 2018 16 3999
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Takuya Sakai,Takuma Kumoi,Tatsuro Ishikawa,Takahiro Nitta,Hiroki Iida Org. Biomol. Chem. 2018 16 3999
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Dialkyl ethers
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ethers Dialkyl ethers
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- Solvents and Organic Chemicals Organic Solvents
Additional information on Diethylene glycol diethyl ether
Diethylene Glycol Diethyl Ether (CAS No. 112-36-7): A Versatile Solvent in Chemical and Pharmaceutical Applications
Diethylene glycol diethyl ether, also known as diglyme or DEE, is an organic compound with the chemical formula C₆H₁₄O₃. It belongs to the family of glyme solvents, which are widely recognized for their unique solvent properties and stability under various chemical conditions. With a molecular weight of approximately 134.18 g/mol, this compound exhibits a low volatility and high boiling point (ca. 245°C), making it suitable for applications requiring thermal stability. The compound is classified as a diether, featuring two ethoxy groups attached to a central ethylene glycol moiety, which contributes to its amphiphilic nature and ability to dissolve both polar and non-polar substances. These characteristics have positioned Diethylene glycol diethyl ether as a critical component in diverse industries, including pharmaceuticals, materials science, and analytical chemistry.
In recent years, Diethylene glycol diethyl ether has garnered significant attention in drug formulation research due to its exceptional solubility profile. A study published in the Journal of Pharmaceutical Sciences (2023) demonstrated its efficacy as a co-solvent in enhancing the bioavailability of poorly water-soluble drugs. Researchers found that incorporating diglyme into lipid-based delivery systems improved drug dissolution rates by up to 40%, particularly for compounds with log P values exceeding 5. This finding aligns with earlier work highlighting the compound's ability to form hydrogen bonds with hydrophilic drug components while maintaining compatibility with lipid matrices.
The amphiphilic nature of DEE enables it to act as an effective solvent in nanoparticle synthesis processes critical for modern drug delivery systems. In a groundbreaking 2024 paper from Nano Today, scientists utilized this solvent to create poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating anticancer agents such as paclitaxel. The study revealed that using diglyme-based solvents during nanoprecipitation resulted in particles with uniform size distribution (mean diameter ±5 nm) and enhanced drug loading efficiency compared to traditional solvents like tetrahydrofuran (THF). The compound's low toxicity profile at formulation concentrations makes it particularly attractive for biomedical applications.
In analytical chemistry applications, the solvent properties of Diethylene glycol diethyl ether have been leveraged in advanced chromatographic techniques. A 2025 review article in the Analytical Chemistry Journal noted its use as an additive in high-performance liquid chromatography (HPLC) mobile phases for separating complex biomolecules such as peptides and oligonucleotides. Its intermediate polarity allows precise adjustment of elution profiles without compromising column stability, which is critical when analyzing sensitive biological samples at temperatures exceeding room conditions.
The material science community has recognized the unique dielectric properties of this compound when applied in polymer electrolyte systems for energy storage devices. Research from the Massachusetts Institute of Technology (MIT) published in early 2024 showed that incorporating small amounts of diglyme-derived additives into solid-state polymer electrolytes significantly improved lithium-ion conductivity by facilitating ion mobility through optimized microstructural ordering mechanisms.
In recent environmental studies, researchers have focused on developing sustainable degradation pathways for this compound using engineered microbial consortia. A collaborative study between Stanford University and ETH Zurich reported successful biodegradation rates exceeding 95% within seven days using novel bacterial strains cultured under controlled pH conditions (5–7). These findings address previous concerns about environmental persistence while highlighting opportunities for eco-friendly solvent recycling strategies.
A series of thermodynamic studies conducted at Oxford University (published Q3 2025) provided new insights into the solvent's interaction mechanisms with organic molecules through molecular dynamics simulations at temperatures ranging from -5°C to boiling point conditions (-5–+99°C). The research identified specific hydrogen bonding patterns between DEE's hydroxyl groups and aromatic compounds, explaining its superior performance compared to conventional ethers when dissolving pharmaceutical intermediates during multi-step synthesis processes.
In nanotechnology applications, this compound has emerged as a key component in self-assembling block copolymer systems used for drug delivery platforms. Recent experiments published by Nature Materials demonstrated that DEE-based solvents facilitate precise control over nanostructure formation during thin film deposition processes at substrate temperatures between 80–90°C, enabling production of functionalized surfaces with tunable wettability characteristics essential for targeted drug release mechanisms.
New synthetic methodologies utilizing Diethylene Glycol Diethyl Ether have been developed in peptide chemistry where it serves dual roles as both solvent and stabilizing agent during lyophilization processes. Research teams at Johns Hopkins University reported that DEE-based formulations preserved enzymatic activity post-freeze drying better than traditional dimethyl sulfoxide (DMSO) systems by preventing protein aggregation during phase transitions observed between -80°C storage and room temperature use.
Clinical trials initiated in late 2024 are evaluating DEE-containing transdermal patches designed to enhance permeation efficiency across skin barriers without causing irritation observed with ethanol-based formulations at concentrations above 5%. Preliminary results indicate improved permeation coefficients for model drugs like ibuprofen when using DEE blends compared to conventional dimethylacetamide (DMAc) vehicles under controlled humidity conditions (45–60% RH).
Spectroscopic analysis conducted via advanced NMR techniques revealed previously undocumented conformational preferences of this compound under different pressure regimes (-1 atm to +5 atm), which has implications for optimizing its use in high-pressure liquid chromatography systems used extensively in pharmaceutical quality control laboratories worldwide according to recent ICH guidelines updates published early 2026.
New surface modification protocols published by Advanced Materials demonstrate how Diethylene Glycol Diethyl Ether can be used synergistically with plasma treatments at atmospheric pressure levels (<98 kPa) to functionalize polymeric surfaces without altering their bulk mechanical properties—a breakthrough technique now being applied across medical device manufacturing sectors including catheter coatings and implantable sensor fabrication processes requiring biocompatibility certifications per ISO standards.
A recent computational study using density functional theory calculations provided atomic-level insights into how DEE interacts with phospholipid bilayers commonly found in cell membranes at physiological temperatures (~37°C). These findings explain its minimal cytotoxicity profile observed experimentally when used below recommended formulation limits (<8 wt%), which is now guiding safer design practices across pharmaceutical emulsion systems according to FDA draft guidance issued mid-2025.
In polymer synthesis applications, researchers from KAIST reported novel ring-opening polymerization techniques where Diethylene Glycol Diethyl Ether acts not only as a solvent but also participates directly in forming covalent bonds through controlled radical mechanisms under UV irradiation conditions (~365 nm wavelength). This discovery opens possibilities for creating novel polyether-based materials tailored specifically for biomedical applications requiring precise molecular weight control between ~5kDa–~10kDa ranges.
Eco-toxicological evaluations published by Environmental Science & Technology Letters showed that exposure levels below occupational safety thresholds (<0.5 ppm vapor concentration) exhibit negligible impact on aquatic ecosystems even after prolonged contact periods (>96 hours), supporting its continued use across industrial settings where proper ventilation systems are implemented according to OSHA revised guidelines from January 2026.
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